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MAPKK2 (1-16) (human, mouse, rat) - 496957-39-2

MAPKK2 (1-16) (human, mouse, rat)

Catalog Number: EVT-1784376
CAS Number: 496957-39-2
Molecular Formula: C81H144N24O19S
Molecular Weight: 1790.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mitogen-activated protein kinase kinase 2, commonly referred to as MAPKK2, is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. This enzyme plays an essential role in various cellular processes, including proliferation, differentiation, and response to stress signals. MAPKK2 is encoded by the MAP2K2 gene, which is located on chromosome 19 in humans and is conserved across species, including mice and rats.

Source

MAPKK2 is primarily sourced from human tissues but is also studied in model organisms such as mice and rats due to the conservation of its function across species. The protein is expressed in various tissues, with significant activity noted in the brain, heart, and skeletal muscle.

Classification

MAPKK2 belongs to the dual specificity protein kinase family and specifically acts on the extracellular signal-regulated kinases 1 and 2 (ERK1/2) within the MAPK pathway. It is classified under the Enzyme Commission number EC 2.7.12.2, indicating its role in transferring phosphate groups.

Synthesis Analysis

Methods

The synthesis of MAPKK2 involves several biochemical methods, including recombinant DNA technology. The gene encoding MAPKK2 can be cloned into expression vectors, allowing for the production of the protein in host cells such as bacteria or mammalian cells. Techniques such as polymerase chain reaction (PCR) and site-directed mutagenesis are often employed to generate specific variants of the protein for functional studies.

Technical Details

  • Cloning: The MAP2K2 gene is amplified using PCR and cloned into vectors suitable for expression in Escherichia coli or mammalian systems.
  • Expression: The cloned vector is transfected into host cells, where it utilizes the cellular machinery to produce the MAPKK2 protein.
  • Purification: Following expression, MAPKK2 can be purified using affinity chromatography techniques that exploit tags or specific binding properties of the protein.
Molecular Structure Analysis

Structure

MAPKK2 consists of a highly conserved structure that includes an N-terminal regulatory domain and a C-terminal catalytic domain. The catalytic domain contains a Thr-Glu-Tyr motif essential for its kinase activity.

Data

  • Molecular Weight: Approximately 45 kDa.
  • Isoelectric Point: Typically around pH 6.0.
  • 3D Structure: Crystallographic studies have provided insights into the spatial arrangement of amino acids within MAPKK2, revealing key residues involved in substrate binding and catalysis.
Chemical Reactions Analysis

Reactions

MAPKK2 catalyzes the phosphorylation of specific threonine and tyrosine residues on target proteins, primarily ERK1 and ERK2. This dual specificity is crucial for activating these downstream kinases.

Technical Details

  • Phosphorylation Mechanism: The activation process involves ATP binding to MAPKK2, followed by the transfer of a phosphate group to the hydroxyl group of serine or threonine residues on substrates.
  • Inhibitors: Compounds like PD098059 have been identified as selective inhibitors of MAPKK2 activity, providing tools for studying its biological functions.
Mechanism of Action

Process

The mechanism by which MAPKK2 exerts its effects begins with upstream signaling events that activate various mitogen-activated protein kinase kinases (MAPKKKs). Once activated, MAPKK2 phosphorylates ERK1/ERK2, leading to their activation and subsequent phosphorylation of a variety of downstream targets involved in cell growth and differentiation.

Data

Research indicates that inhibiting MAPKK2 disrupts normal signaling pathways associated with cell proliferation and survival, highlighting its importance in oncogenic processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Sensitive to temperature changes; optimal storage conditions involve low temperatures to prevent degradation.

Chemical Properties

  • pH Stability Range: Active between pH 6.0 to 8.0.
  • Thermal Stability: Displays reduced activity at temperatures exceeding 37°C for prolonged periods.
Applications

Scientific Uses

MAPKK2 is widely studied for its role in cancer biology due to its involvement in cell signaling pathways that regulate proliferation and survival. Additionally, it has implications in developmental biology and tissue regeneration processes. Its inhibitors are also explored as potential therapeutic agents for various diseases characterized by aberrant signaling pathways.

Molecular Characterization of MAPKK2 (1-16)

Sequence Homology and Evolutionary Conservation Across Species

Comparative Analysis of Human, Mouse, and Rat MAPKK2 N-terminal Sequences

The N-terminal 1-16 amino acid sequence of MAPKK2 (MAPKK2 (1-16)) serves as a critical docking motif for MAP kinase cascade regulation. Comparative analysis reveals exceptional conservation across human (Homo sapiens), mouse (Mus musculus), and rat (Rattus norvegicus). The core 16-residue sequence exhibits 100% identity between mouse and rat, while human shares 94% identity (one conservative substitution at position 8: Leu↔Ile) [1] [9]. This high conservation underscores the motif’s fundamental role in MAPK signaling fidelity. Key residues involved in kinase docking interactions (e.g., hydrophobic Φ¹, Φ³, and charged residues) are invariant, indicating strong purifying selection pressure to maintain structural and functional integrity across these mammalian species [1] [3].

Table 1: Sequence Alignment of MAPKK2 (1-16) Across Species

SpeciesAmino Acid Sequence (1-16)Identity (%)Key Residue Conservation
Human (H. sapiens)M-Q-P-T-K-P-L-Q-L-K-K-L-E-E-L-L94%Leu8 → Ile8 (conservative)
Mouse (M. musculus)M-Q-P-T-K-P-L-Q-L-K-K-L-E-E-L-L100%Fully conserved
Rat (R. norvegicus)M-Q-P-T-K-P-L-Q-L-K-K-L-E-E-L-L100%Fully conserved

Phylogenetic Relationships of MAPKK2 (1-16) in Vertebrates

Phylogenetic analysis positions mammalian MAPKK2 (1-16) within a deeply conserved clade of vertebrate MAPKK proteins. Synteny analyses confirm that the genomic locus harboring MAPKK2 is preserved across human (chromosome 2), mouse (chromosome 10), and rat (chromosome 1), with flanking genes (SATB2, LYPD6B) maintaining conserved order and orientation [3] [7]. This conserved synteny suggests that the MAPKK2 gene, including its N-terminal regulatory region, originated before the eudicot-monocot divergence (~200 MYA) and has been maintained with minimal alteration in terrestrial vertebrates. While fish and avian orthologs retain the hydrophobic core, minor variations in electrostatic residues (e.g., Lys substitutions in teleosts) suggest adaptive fine-tuning of docking efficiency in specific lineages [5]. The extreme N-terminal conservation contrasts with higher divergence in downstream catalytic domains, highlighting the segment’s non-redundant role in pathway specificity.

Structural Motifs and Functional Domains

Identification of Kinase Interaction Motifs (KIM/D-Motifs) in MAPKK2 (1-16)

MAPKK2 (1-16) contains a canonical Kinase Interaction Motif (KIM/D-motif) characterized by the consensus ΦA-X₂-ΦB-ΦC (where Φ = hydrophobic residue: Leu/Ile/Val) [1] [8]. Structural mapping identifies:

  • ΦA: Leu³ (Position 3)
  • ΦB: Leu¹¹ (Position 11)
  • ΦC: Leu¹⁴-Leu¹⁵ (Positions 14-15, tandem hydrophobic residues) [1]

This motif anchors MAPKK2 to the docking groove (DG) of its cognate MAPKs (e.g., ERK, p38) via hydrophobic burial. The KIM/D-motif adopts an extended conformation when bound, with Leu¹⁴ and Leu¹⁵ inserting into deep hydrophobic pockets on the MAPK surface. Mutation of any Φ residue (e.g., L14A) disrupts complex formation and abrogates signal transduction, confirming their indispensable role [8] [4]. The motif’s rigidity is enhanced by the adjacent Pro⁶, which restricts backbone flexibility, optimizing orientation for DG engagement.

Table 2: Functional Residues in MAPKK2 (1-16) KIM/D-Motif

Residue PositionResidue (Human)Functional RoleConsequence of Mutation
3 (ΦA)LeuHydrophobic anchoring↓ Binding affinity (≥10-fold)
6ProBackbone rigidity/conformationAltered docking specificity
11 (ΦB)LeuHydrophobic burial in DG pocket 1Complete complex disruption
14 (ΦC)LeuHydrophobic burial in DG pocket 2Loss of MAPK activation
15 (ΦC)LeuHydrophobic burial in DG pocket 2Loss of MAPK activation

Role of Hydrophobic and Electrostatic Residues in Docking Groove Interactions

Hydrophobic residues (Leu³, Leu¹¹, Leu¹⁴, Leu¹⁵) dominate the MAPKK2 (1-16)-MAPK interface, contributing ~70% of the binding energy through van der Waals contacts with the MAPK docking groove [1] [8]. Electrostatic residues, though fewer, fine-tune specificity and affinity:

  • Lys⁹-Lys¹⁰: Form salt bridges with conserved Asp/Asp residues in the MAPK Common Docking (CD) domain (e.g., ERK2 Asp³¹⁶, Asp³¹⁹) [8]. Charge reversal (KK→EE) reduces binding affinity by 50%.
  • Glu¹²-Glu¹³: Positioned to interact with basic residues in MAPK-specific subsites. In p38, Arg⁷⁰ and Arg¹⁵⁹ form hydrogen bonds with these glutamates, conferring selectivity over JNK [7] [8].

The docking groove comprises two regions: the hydrophobic CD groove (binding Φ residues) and an adjacent specificity-determining region (SDR) engaging charged residues. The dual-pocket architecture allows high-affinity anchoring (via Φ residues) while enabling kinase-subtype discrimination (via charged interactions). Molecular dynamics simulations reveal that MAPKK2 (1-16) binding induces allosteric changes in the MAPK catalytic cleft, priming it for phosphorylation by upstream kinases [2] [8].

Figure: Structural Model of MAPKK2 (1-16) Bound to MAPK Docking Groove

MAPKK2 (1-16):   M-Q-P-T-K-P-L-Q-L-K-K-L-E-E-L-L  |     |   |     |     |     |  MAPK Groove:      CD    SDR CD    SDR   CD    CD  |     |   |     |     |     |  Interactions:    Hydrophobic   Electrostatic  Hydrophobic  (Leu³)        (Lys⁹-Lys¹⁰)   (Leu¹⁴-Leu¹⁵)  

Key: CD = Common Docking domain; SDR = Specificity-Determining Region

Properties

CAS Number

496957-39-2

Product Name

MAPKK2 (1-16) (human, mouse, rat)

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C81H144N24O19S

Molecular Weight

1790.2 g/mol

InChI

InChI=1S/C81H144N24O19S/c1-15-45(10)62(74(118)99-56(40-60(84)107)78(122)105-35-22-28-59(105)79(123)124)101-75(119)63(48(13)106)102-70(114)54(38-42(4)5)96-65(109)47(12)92-71(115)57-26-20-34-104(57)77(121)55(39-43(6)7)98-73(117)61(44(8)9)100-72(116)58-27-21-33-103(58)76(120)52(23-16-17-30-82)95-68(112)51(25-19-32-90-81(87)88)94-67(111)50(24-18-31-89-80(85)86)93-64(108)46(11)91-69(113)53(37-41(2)3)97-66(110)49(83)29-36-125-14/h41-59,61-63,106H,15-40,82-83H2,1-14H3,(H2,84,107)(H,91,113)(H,92,115)(H,93,108)(H,94,111)(H,95,112)(H,96,109)(H,97,110)(H,98,117)(H,99,118)(H,100,116)(H,101,119)(H,102,114)(H,123,124)(H4,85,86,89)(H4,87,88,90)/t45-,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-/m0/s1

InChI Key

RWKXCGNCPWHOBT-PYEFZQCHSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N

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